molecular formula C8H20Cl2N2 B6233248 N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, Mixture of diastereomers CAS No. 2361698-60-2

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, Mixture of diastereomers

Cat. No.: B6233248
CAS No.: 2361698-60-2
M. Wt: 215.16 g/mol
InChI Key: ZFVWHYQJDFGMMT-UHFFFAOYSA-N
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Description

Properties

CAS No.

2361698-60-2

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

4-N,1-dimethylcyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-8(9)5-3-7(10-2)4-6-8;;/h7,10H,3-6,9H2,1-2H3;2*1H

InChI Key

ZFVWHYQJDFGMMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Methylation of Cyclohexane-1,4-diamine

The primary synthetic route begins with cyclohexane-1,4-diamine as the precursor. Selective methylation of the amine groups is achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under alkaline conditions. The reaction proceeds via an SN2 mechanism , where the nucleophilic amine attacks the electrophilic methyl group:

Cyclohexane-1,4-diamine+2CH₃IBaseN1,N4-dimethylcyclohexane-1,4-diamine+2HI\text{Cyclohexane-1,4-diamine} + 2 \, \text{CH₃I} \xrightarrow{\text{Base}} \text{N1,N4-dimethylcyclohexane-1,4-diamine} + 2 \, \text{HI}

Key Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reagent solubility.

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction.

  • Temperature: 0–40°C to minimize side reactions such as over-alkylation.

Diastereomer Formation

The stereochemical outcome of the methylation step depends on the conformational flexibility of the cyclohexane ring . For cyclohexane-1,4-diamine, the equatorial and axial positions of the amine groups lead to cis and trans diastereomers upon methylation. The ratio of diastereomers is influenced by:

  • Steric effects: Bulky methyl groups favor equatorial positioning.

  • Reaction temperature: Lower temperatures (e.g., 0°C) favor kinetic products (axial), while higher temperatures (e.g., 40°C) favor thermodynamic products (equatorial).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:

  • Residence time: 30–60 minutes to ensure complete methylation.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction in biphasic systems.

Purification and Salt Formation

The crude product is purified via recrystallization from ethanol/water mixtures, followed by treatment with hydrochloric acid (HCl) to form the dihydrochloride salt:

N1,N4-dimethylcyclohexane-1,4-diamine+2HClN1,N4-dimethylcyclohexane-1,4-diamine dihydrochloride\text{N1,N4-dimethylcyclohexane-1,4-diamine} + 2 \, \text{HCl} \rightarrow \text{N1,N4-dimethylcyclohexane-1,4-diamine dihydrochloride}

Typical Yield: 70–85% after purification.

Reaction Optimization Data

The table below summarizes critical parameters for the methylation step:

ParameterOptimal RangeImpact on Yield/Diastereomer Ratio
Methylating AgentMethyl iodideHigher selectivity vs. dimethyl sulfate
SolventTHFImproved solubility of intermediates
Temperature25°CBalances reaction rate and diastereomer control
BaseK₂CO₃Mild conditions, reduced side products
Reaction Time4–6 hoursEnsures complete conversion

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR: Methyl groups appear as singlets at δ 2.2–2.4 ppm, while cyclohexane protons show multiplet signals at δ 1.2–1.8 ppm.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 158 (free base) and 215 (dihydrochloride).

Chiral Resolution

Diastereomers are separated using chiral column chromatography (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

Challenges and Mitigation Strategies

  • Over-Methylation: Controlled reagent stoichiometry (1:2.2 diamine:methyl iodide) prevents quaternary ammonium salt formation.

  • Solvent Residuals: Post-reaction azeotropic distillation with toluene removes trace DMF or THF .

Chemical Reactions Analysis

Types of Reactions

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso compounds, while reduction with sodium borohydride may produce secondary amines.

Scientific Research Applications

N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride
  • CAS No.: 1187931-32-3
  • Molecular Formula : C₈H₂₀Cl₂N₂
  • Molecular Weight : 215.16 g/mol
  • Structural Features : A cyclohexane ring with two amine groups at positions 1 and 4, each substituted with a methyl group. The diastereomeric mixture arises from stereochemical variations in the cyclohexane chair conformations (e.g., cis vs. trans arrangements of substituents) .

Physical Properties :

  • Appearance : Typically a white to off-white crystalline solid.
  • Storage : Stable when sealed at room temperature .
  • Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride C₈H₂₀Cl₂N₂ 215.16 Cyclohexane backbone, methyl substituents, diastereomeric mixture Drug development, stereochemical studies
N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Linear alkyne backbone, diethyl substituents Versatile scaffold for click chemistry
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₈Cl₂N₂ 253.17* Aromatic ring, tetramethyl substituents Redox reagent (Wurster’s reagent)
trans-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride C₁₁H₂₄Cl₂N₂ 279.24 Cyclohexane with cyclopentyl substituent, trans-configuration High-resolution crystallography
N1-Methylcyclohexane-1,4-diamine C₇H₁₆N₂ 128.22 (base compound) Single methyl substituent Intermediate in asymmetric synthesis

*Estimated based on structural formula.

Key Comparisons :

Structural Backbone :

  • The target compound’s cyclohexane ring provides conformational flexibility, enabling diastereomer formation . In contrast, N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride () has a rigid aromatic backbone, limiting stereochemical variability but enhancing electron-transfer properties .

Substituent Effects :

  • Methyl vs. Ethyl/Cyclopentyl Groups : The target compound’s methyl groups reduce steric hindrance compared to bulkier substituents (e.g., cyclopentyl in ), enhancing solubility in polar solvents . However, the diethyl groups in increase lipophilicity, favoring membrane permeability in drug candidates .

Diastereomer Complexity: The diastereomeric mixture in the target compound contrasts with trans-N1-cyclopentylcyclohexane-1,4-diamine dihydrochloride (), which is a single stereoisomer.

Hazard Profiles :

  • All compounds share risks of skin/eye irritation (H315/H319), but N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride () poses additional oxidative hazards due to its aromatic amine structure .

Table 2: Application-Specific Differences
Compound Advantages Limitations
Target Compound Stereochemical diversity for drug screening Requires chiral separation for pure isomers
N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride High reactivity in click chemistry Limited stability in aqueous solutions
trans-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride Single isomer for precise crystallography High molecular weight reduces solubility

Biological Activity

N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N1,4-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine derivative characterized by two methyl groups attached to the nitrogen atoms in the cyclohexane structure. Its molecular formula is C10H22Cl2N2C_{10}H_{22}Cl_2N_2, and it typically exists as a dihydrochloride salt. The presence of amine functional groups allows for various interactions with biological systems.

The biological activity of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The specific mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes.
  • Receptor Binding : The compound may bind to receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that compounds similar to N1,4-dimethylcyclohexane-1,4-diamine exhibit various biological activities:

  • Antitumor Activity : Some studies suggest potential cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Diamines are known for their interactions with bacterial systems, potentially leading to antimicrobial effects.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of several diamine derivatives on cancer cell lines such as HeLa and A549. Results indicated micromolar activity against these cell lines, suggesting that N1,4-dimethylcyclohexane-1,4-diamine could possess similar properties .
  • Antimicrobial Effects : Research on structurally related compounds has shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 64-512 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
N,N-Dimethylcyclohexane-1,2-diamine dihydrochlorideC8H20Cl2N2Similar structure; differs in amine positioning
4-N,N-Dimethylcyclohexane-1,4-diamineC8H20N2Lacks hydrochloride; used in different applications
Trans-N1,N1-Dimethylcyclohexane-1,4-diamineC8H20Cl2N2Geometric isomer; may exhibit different properties

Future Directions

Further research is essential to fully elucidate the biological activity of N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride. Areas for future exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how structural modifications influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N1,4-dimethylcyclohexane-1,4-diamine dihydrochloride, and how do reaction conditions influence diastereomer formation?

  • The compound is synthesized via dimethylation of cyclohexane-1,4-diamine using formaldehyde and formic acid under controlled temperature and pH. Reaction conditions (e.g., stoichiometry, solvent polarity) directly impact diastereomer ratios due to steric and electronic effects during nucleophilic substitution . Industrial protocols employ continuous flow reactors to optimize yield and purity (>95%) .

Q. How can researchers determine the purity and diastereomer ratio of this compound in a laboratory setting?

  • Purity is assessed via HPLC with UV detection (λ = 254 nm) or LC-MS. Diastereomer ratios are quantified using chiral stationary-phase chromatography (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10 v/v) . NMR (¹H and ¹³C) can also resolve diastereomers by analyzing methyl group splitting patterns .

Q. What are the recommended storage conditions to maintain the stability of this diastereomeric mixture?

  • Store sealed in dry, inert containers at room temperature. Avoid prolonged exposure to moisture or light, which may promote decomposition or racemization. Stability studies indicate no significant degradation over 12 months under these conditions .

Advanced Research Questions

Q. What strategies can be employed to selectively enrich one diastereomer during synthesis?

  • Kinetic resolution via asymmetric catalysis (e.g., chiral palladium complexes) or thermodynamic control through solvent-mediated crystallization (e.g., ethanol/water mixtures) can bias diastereomer formation. For example, lowering reaction temperatures favors the cis-diastereomer due to reduced activation energy .

Q. How do the physical and chemical properties of the diastereomers differ, and how might this impact their biological activity?

  • Cis-diastereomers exhibit higher aqueous solubility (logP = 0.8 vs. 1.2 for trans) due to intramolecular hydrogen bonding, while trans-diastereomers show greater membrane permeability. These differences influence pharmacokinetics in cellular uptake assays, as demonstrated in comparative studies of acridine derivatives .

Q. What advanced analytical techniques are critical for resolving and characterizing diastereomers in complex matrices?

  • Chiral SFC (supercritical fluid chromatography) coupled with mass spectrometry provides high-resolution separation and structural confirmation. X-ray crystallography can unambiguously assign absolute configurations, as seen in related cyclohexane-diamine derivatives .

Q. How can computational modeling predict the interaction of these diastereomers with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal stereospecific binding to targets like DNA gyrase. Trans-diastereomers show stronger binding affinity (ΔG = -9.2 kcal/mol) due to complementary hydrophobic pockets .

Q. What methodologies are used to study the compound’s stability under physiological conditions (e.g., in vitro assays)?

  • Simulated gastric fluid (pH 2.0) and plasma stability assays (37°C, 24 hrs) are conducted. LC-MS/MS monitors degradation products, identifying N-demethylation as the primary pathway .

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